4-(Bromomethyl)-2-chloro-6-methoxypyridine

Description

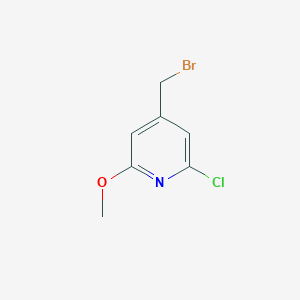

4-(Bromomethyl)-2-chloro-6-methoxypyridine is a halogenated pyridine derivative characterized by a bromomethyl (-CH2Br) substituent at the 4-position, a chlorine atom at the 2-position, and a methoxy (-OCH3) group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromomethyl group, which facilitates nucleophilic substitution reactions. Its molecular formula is C7H7BrClNO, with a molar mass of 252.5 g/mol.

Properties

IUPAC Name |

4-(bromomethyl)-2-chloro-6-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-3-5(4-8)2-6(9)10-7/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODLIXQRAVICAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-chloro-6-methoxypyridine typically involves the bromination of 2-chloro-6-methoxypyridine. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of azido derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated products.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-6-methoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-6-methoxypyridine largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The chloro and methoxy groups can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations:

- Reactivity : The bromomethyl group in the target compound enables alkylation or cross-coupling reactions, whereas 4-Bromo-2-methoxy-6-methylpyridine (with a bromo substituent) is more suited for Suzuki-Miyaura couplings .

- Crystallography: Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form hydrogen-bonded supramolecular networks, a feature less pronounced in pyridine analogs .

Physicochemical Properties

- Solubility: Methoxy and bromomethyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar methyl or chloro analogs.

- Thermal Stability : Bromine and chlorine substituents generally decrease melting points relative to fully saturated heterocycles.

Biological Activity

4-(Bromomethyl)-2-chloro-6-methoxypyridine (CAS No. 478946-80-4) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromomethyl and chloro substituents, which may influence its reactivity and interaction with biological targets.

The compound's structure can be represented as follows:

- Molecular Formula : CHBrClNO

- Molecular Weight : 220.49 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. These activities are primarily attributed to its ability to interact with specific molecular targets within biological systems.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise as a lead compound in the development of new anticancer agents. The compound may exert its effects by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth.

The biological activity of this compound is influenced by its ability to bind to specific enzymes or receptors:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes, such as cyclooxygenase (COX) enzymes, which are crucial for inflammatory responses.

- Receptor Interaction : It may also interact with receptors associated with cell signaling pathways, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC values ranging from 10 to 20 µM across different cancer types.

- Enzyme Inhibition Analysis : Molecular docking studies suggested that the compound binds effectively to COX-2, indicating its potential as a selective COX-2 inhibitor. This finding supports its exploration as an anti-inflammatory agent.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminomethyl-2-chloropyridine | Amino group instead of bromomethyl | Moderate antibacterial activity |

| 3-Bromomethyl-5-chloropyridine | Different substitution pattern | Higher anticancer activity |

| 2-Methoxy-4-bromopyridine | Methoxy group at different position | Lower enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.